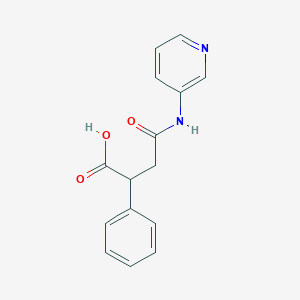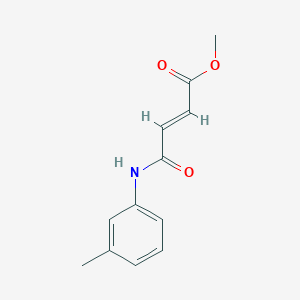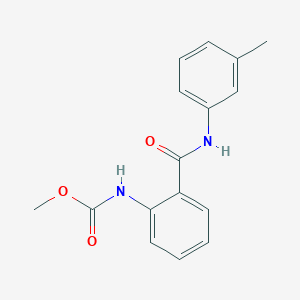![molecular formula C25H31N3O3 B281969 2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281969.png)
2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid and is used in various fields of study such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter systems in the brain, particularly the dopamine and serotonin systems. The compound may also interact with ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects
Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid has been shown to have various biochemical and physiological effects. In animal studies, the compound has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have antimicrobial and anticancer properties. However, further studies are needed to fully understand the effects of Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid in lab experiments is its versatility. The compound can be used as a building block in the synthesis of other biologically active molecules, making it a valuable tool in drug discovery. Moreover, Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid has been shown to have various biological activities, making it a promising candidate for further research.
A limitation of using Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid in lab experiments is its relatively high cost. The synthesis of the compound is complex and requires several steps, which can make it expensive to produce. Moreover, the compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the research of Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid. One direction is the development of new drugs based on the compound's structure. The compound's potential as a treatment for neurological disorders such as schizophrenia, depression, and anxiety should be further explored. Moreover, the compound's antimicrobial and anticancer properties should be investigated in more detail.
Another future direction is the study of the compound's mechanism of action. Further research is needed to fully understand how Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid interacts with neurotransmitter systems in the brain. The compound's interactions with ion channels and receptors should also be investigated.
In conclusion, Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid is a valuable tool in scientific research. Its versatility and various biological activities make it a promising candidate for drug discovery and development. However, further research is needed to fully understand the compound's mechanism of action and its effects on the human body.
Métodos De Síntesis
The synthesis of Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid involves the reaction of 3-amino-6-bromo-2-cyclohexylhexanoic acid with 4-benzylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with Boc anhydride to obtain Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid has various scientific research applications. It has been studied for its potential use as a drug for the treatment of neurological disorders such as schizophrenia, depression, and anxiety. The compound has also been investigated for its antimicrobial and anticancer properties. Moreover, Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid is used as a building block in the synthesis of other biologically active molecules.
Propiedades
Fórmula molecular |
C25H31N3O3 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H31N3O3/c29-24(22-8-4-5-9-23(22)25(30)31)26-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-19-6-2-1-3-7-19/h1-3,6-7,10-13,22-23H,4-5,8-9,14-18H2,(H,26,29)(H,30,31) |
Clave InChI |
NYOSTWIJPHIUIY-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)

![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)




![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
